(2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
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Overview
Description
The compound (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic organic molecule that belongs to the class of chromen-2-imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxyaniline and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The starting materials undergo a series of reactions, including sulfonylation and cyclization, to form the chromen-2-imine core structure.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors.
Pathways: Modulating signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine: can be compared with other chromen-2-imine derivatives.
Unique Features: Its unique structural features, such as the chloro and methoxy groups, contribute to its distinct chemical and biological properties.
List of Similar Compounds
- This compound
- (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one
- (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-amine
Properties
Molecular Formula |
C23H18ClNO4S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-7-10-18(11-8-15)30(26,27)22-13-16-5-3-4-6-20(16)29-23(22)25-17-9-12-21(28-2)19(24)14-17/h3-14H,1-2H3 |
InChI Key |
IIPZYZOSNCVCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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